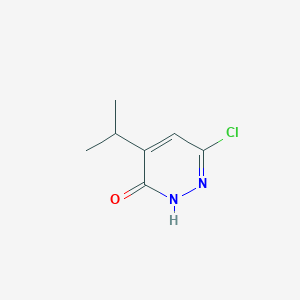
2,3-Bis(1H-tetrazole-5-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di-1H-tetrazol-5-ylpyrazine is a heterocyclic compound with the molecular formula C6H4N10. It is characterized by the presence of two tetrazole rings attached to a pyrazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di-1H-tetrazol-5-ylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyrazine with sodium azide, leading to the formation of the tetrazole rings. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,3-di-1H-tetrazol-5-ylpyrazine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di-1H-tetrazol-5-ylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole rings can be modified with different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized tetrazole derivatives .
Applications De Recherche Scientifique
2,3-Di-1H-tetrazol-5-ylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s high nitrogen content makes it a candidate for studying nitrogen metabolism in biological systems.
Industry: Used in the development of high-energy materials and explosives due to its stability and energy content
Mécanisme D'action
The mechanism of action of 2,3-di-1H-tetrazol-5-ylpyrazine involves its interaction with molecular targets through its tetrazole and pyrazine rings. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential activity in multiple biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis(1H-tetrazol-5-yl)pyrazine
- 2,3-Bis(1H-tetrazole-5-yl)pyrazine
- Pyrazine, 2,3-bis(2H-tetrazol-5-yl)-
Uniqueness
2,3-Di-1H-tetrazol-5-ylpyrazine is unique due to its specific arrangement of tetrazole rings on the pyrazine core. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and pharmaceuticals .
Propriétés
Formule moléculaire |
C6H4N10 |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
2,3-bis(2H-tetrazol-5-yl)pyrazine |
InChI |
InChI=1S/C6H4N10/c1-2-8-4(6-11-15-16-12-6)3(7-1)5-9-13-14-10-5/h1-2H,(H,9,10,13,14)(H,11,12,15,16) |
Clé InChI |
CBJAEVFEWZSWOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)C2=NNN=N2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)
![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)



![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
![[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)

![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
